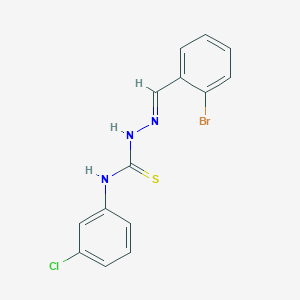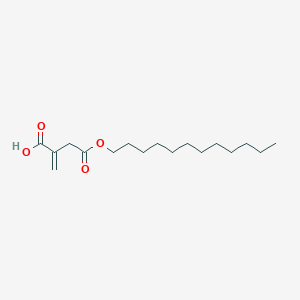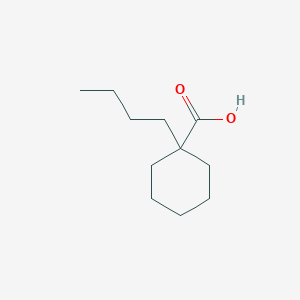![molecular formula C23H19N5S B12006691 4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)
4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its systematic name 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , is a fascinating molecule with diverse applications. Its chemical formula is C8H8N4S , and it has a molecular weight of approximately 192.24 g/mol . The compound’s melting point is around 195 °C (dec.) .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common method is the reaction between 4-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) and an appropriate aldehyde, such as 9-ethylcarbazole aldehyde . The reaction proceeds via a Schiff base formation, resulting in the desired compound .
Reaction Conditions::- Reactants: 4-phenyl-4H-1,2,4-triazole-3-thiol, 9-ethylcarbazole aldehyde
- Solvent: Organic solvent (e.g., ethanol, dichloromethane)
- Catalyst: Acidic or basic conditions
- Temperature: Typically at room temperature or slightly elevated
- Isolation: Crystallization or column chromatography
Industrial Production:: While industrial-scale production methods are not widely documented, researchers have explored scalable approaches for manufacturing this compound. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Nucleophilic substitution reactions at the triazole nitrogen or thiol sulfur are possible.
Reduction: Reduction of the triazole ring or thiol group may yield interesting products.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The specific products depend on the reaction conditions and substituents. Examples include N-substituted derivatives, disulfides, and triazole ring-modified compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Catalysis: The compound’s unique structure may find applications in catalytic processes.
Ligand Design: It can serve as a ligand for transition metal complexes.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antioxidant Effects: The thiol group suggests potential antioxidant properties.
Enzyme Inhibition: Interaction with enzymes due to its aromatic and heterocyclic nature.
Materials Science: Exploration of its optical, electronic, or photophysical properties.
Pharmaceuticals: Drug discovery and development.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique, it shares features with related triazoles, thiol-containing molecules, and carbazole derivatives. Notable similar compounds include 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 380454-34-2) .
Eigenschaften
Molekularformel |
C23H19N5S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19N5S/c1-2-27-20-11-7-6-10-18(20)19-14-16(12-13-21(19)27)15-24-28-22(25-26-23(28)29)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,29)/b24-15+ |
InChI-Schlüssel |
XNQFSPSPIVINEQ-BUVRLJJBSA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12006610.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)

![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006649.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006657.png)
![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)


![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)


